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molecular formula C44H32N2 B147663 N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 139255-17-7

N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine

Cat. No. B147663
M. Wt: 588.7 g/mol
InChI Key: BLFVVZKSHYCRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07598010B2

Procedure details

25.1 g (61.5 mmol) of 4,4′-diiodobiphenyl, 2.14 g of poly(ethylene glycol) PEG-6000 that was available from Wako Pure Chemical Industries, Ltd., 17.1 g (0.124 mol) of potassium carbonate and 15.7 g (247 mmol) of powdered copper were added to 32.4 g (148 mmol) of N-phenyl-2-naphthylamine. It was heated at 200 degrees Centigrade. It was determined for tracing by the high-speed liquid chromatography. And it was stirred and refluxed for 12 hours until no peaks of starting materials and intermediates were determined. DMF and water were added thereto to disperse. It was filtrated and washed with water. Precipitated crystals were purified by silica gel column chromatography to obtain 26.2 g of beta-NPD that is represented by Compound Example 5 at 72.4% yield.
Quantity
25.1 g
Type
reactant
Reaction Step One
[Compound]
Name
poly(ethylene glycol) PEG-6000
Quantity
2.14 g
Type
reactant
Reaction Step Two
Quantity
17.1 g
Type
reactant
Reaction Step Three
Quantity
32.4 g
Type
reactant
Reaction Step Three
Name
copper
Quantity
15.7 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
72.4%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11](I)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[C:21]1([NH:27][C:28]2[CH:37]=[CH:36][C:35]3[C:30](=[CH:31][CH:32]=[CH:33][CH:34]=3)[CH:29]=2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.[CH3:38][N:39]([CH:41]=O)C>[Cu].O>[CH:24]1[CH:25]=[CH:26][C:21]([N:27]([C:28]2[CH:37]=[CH:36][C:35]3[C:30](=[CH:31][CH:32]=[CH:33][CH:34]=3)[CH:29]=2)[C:2]2[CH:7]=[CH:6][C:5]([C:8]3[CH:13]=[CH:12][C:11]([N:39]([C:41]4[CH:32]=[CH:31][C:30]5[C:35](=[CH:36][CH:37]=[CH:28][CH:29]=5)[CH:34]=4)[C:38]4[CH:23]=[CH:22][CH:21]=[CH:26][CH:25]=4)=[CH:10][CH:9]=3)=[CH:4][CH:3]=2)=[CH:22][CH:23]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
25.1 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C1=CC=C(C=C1)I
Step Two
Name
poly(ethylene glycol) PEG-6000
Quantity
2.14 g
Type
reactant
Smiles
Step Three
Name
Quantity
17.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
32.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC2=CC=CC=C2C=C1
Name
copper
Quantity
15.7 g
Type
catalyst
Smiles
[Cu]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
And it was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was heated at 200 degrees Centigrade
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 12 hours until no peaks of starting materials and intermediates
Duration
12 h
ADDITION
Type
ADDITION
Details
to disperse
FILTRATION
Type
FILTRATION
Details
It was filtrated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Precipitated crystals
CUSTOM
Type
CUSTOM
Details
were purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7
Measurements
Type Value Analysis
AMOUNT: MASS 26.2 g
YIELD: PERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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